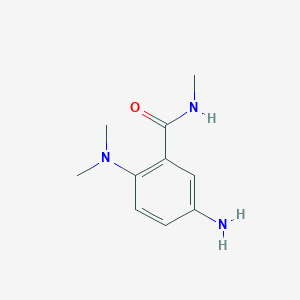

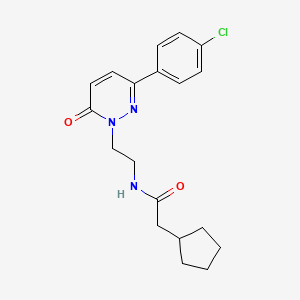

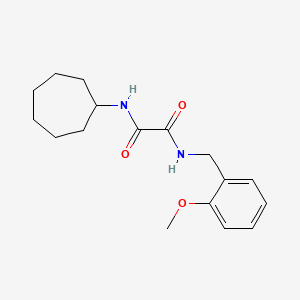

![molecular formula C21H25ClN2O4S B2524434 1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 921915-09-5](/img/structure/B2524434.png)

1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insight into related structures that can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as N-(2,4-Dichlorophenyl)methanesulfonamide and N-(3,4-Dichlorophenyl)methanesulfonamide, involves the formation of a sulfonamide linkage between an aromatic amine and methanesulfonyl chloride. The synthesis likely requires careful control of reaction conditions to ensure the correct conformation around the sulfonamide bond and to avoid unwanted side reactions .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the orientation of the N-H bond in relation to the aromatic ring. In the case of N-(2,4-Dichlorophenyl)methanesulfonamide, the N-H bond is syn to the ortho-chloro substituent, which is a common feature in these molecules and affects their biological activity . Similarly, for N-(3,4-Dichlorophenyl)methanesulfonamide, the N-H bond is syn to the meta-chloro group . These orientations can influence the overall shape of the molecule and its ability to interact with biological targets.

Chemical Reactions Analysis

The sulfonamide group in these compounds is a key functional group that can engage in hydrogen bonding due to the presence of the N-H bond. This feature is crucial for the biological activity of sulfonamides, as it allows for specific interactions with receptors or enzymes. The molecules can form dimers through N-H...O hydrogen bonds, and additional C-H...O interactions can lead to more extended structures, such as ribbonlike formations .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of chloro substituents on the aromatic ring can increase the compound's lipophilicity, potentially affecting its solubility and distribution in biological systems. The geometric parameters, including bond lengths and torsion angles, are similar across different methanesulfonanilides, although some variations exist . These properties are essential for understanding the compound's behavior in various environments and can inform its potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Structural Analysis

1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide, due to its complex structure, is part of the broader research interest in the synthesis and structural analysis of compounds with potential therapeutic applications. For instance, the synthesis of related compounds involves methanesulfonic acid-catalyzed reactions producing various methanesulfonates, which undergo further reactions such as base-catalyzed ring openings and acid-catalyzed hydrolyses. These processes elucidate the chemical behavior and structural properties of such compounds, contributing to the understanding of their potential biological activities. Structural proofs, including extensive NMR chemical shifts and X-ray crystallography, offer detailed insights into the molecular configurations of these compounds, essential for their future application in drug design and development (Upadhyaya et al., 1997).

Photophysical Properties

Research into the photophysical properties of compounds containing the methanesulfonamido group reveals potential applications in the development of fluorescent markers and sensors. New compounds prepared by condensation reactions display excited state intramolecular proton transfer fluorescence, suggesting their use as fluors in detecting mediums for ionizing radiation. The methanesulfonamido group's effectiveness as a proton donor compared to the phenolic hydroxyl group opens avenues for creating wavelength shifters with specific emission peaks, aiding in the precise detection of radiation in various environmental and medical applications (Kauffman & Bajwa, 1993).

Agricultural Applications

In agriculture, compounds structurally related to 1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide have been investigated for their potential use in the formulation of pesticides. The development of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of fungicides represents a significant advancement in plant disease management. These carrier systems modify the release profiles of bioactive compounds, leading to enhanced efficacy, reduced environmental impact, and decreased toxicity, showcasing the potential of sophisticated chemical synthesis in addressing agricultural challenges (Campos et al., 2015).

properties

IUPAC Name |

1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S/c1-4-11-24-18-12-17(9-10-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-5-7-16(22)8-6-15/h5-10,12,23H,4,11,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPXIDVYAHHEQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

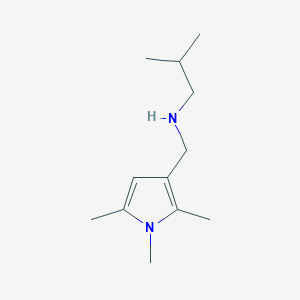

![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)

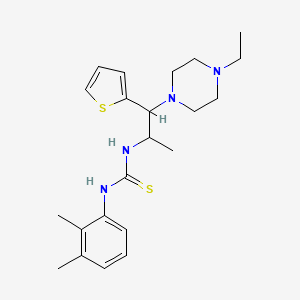

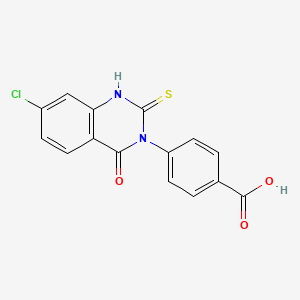

![Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2524360.png)

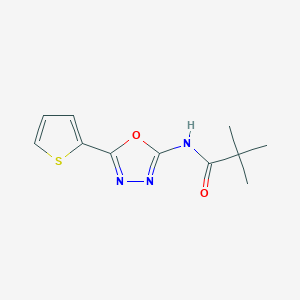

![1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2524366.png)

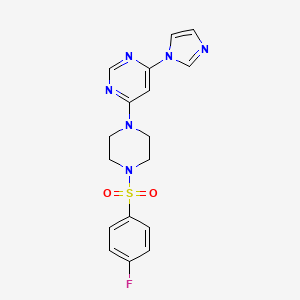

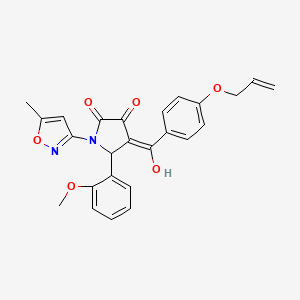

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2524369.png)